10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
The compound 10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a tricyclic heterocyclic molecule featuring a fused 8-oxa-10,12-diazatricyclo core. Its structure includes a 3-ethylphenyl substituent at position 10, a methoxy group at position 6, and a methyl group at position 7.
Properties
IUPAC Name |
10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-4-13-7-5-8-14(11-13)22-19(25)21-16-12-20(22,2)24-18-15(16)9-6-10-17(18)23-3/h5-11,16H,4,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQONNJQWRQEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=C3C=CC=C4OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. One common method includes the three-component condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction yields the desired tricyclic compound through a series of intermediate steps, including cyclization and thione formation.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the nitrogen or oxygen atoms are present.
Common Reagents and Conditions: Typical reagents include trifluoroacetic acid for condensation reactions, and hydrogen peroxide for oxidation reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular pathways.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Its tricyclic structure allows it to fit into specific binding pockets, making it a potent inhibitor of certain enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Substituent Effects
- Electron-Donating vs. In contrast, the 2,5-difluorophenyl analog () introduces electron-withdrawing fluorine atoms, which may reduce electron density in the aromatic ring and alter solubility or binding affinity . The 4-isopropylphenyl group () adds steric bulk, which could hinder molecular packing or receptor interactions compared to the smaller ethyl group .
Thione vs. Ketone :
Heteroatom Arrangements
- Oxa-Diaza vs. Trioxa Systems: The target compound’s 8-oxa-10,12-diaza core combines oxygen and nitrogen atoms, enabling hydrogen bonding and polarity.
Physicochemical Implications
- Lipophilicity : Fluorine in ’s compound may increase membrane permeability, whereas the ethyl group in the target could balance hydrophobicity and steric accessibility.
- Reactivity : The chloro substituent in ’s compound introduces a reactive site for nucleophilic substitution, absent in the target .
Biological Activity
The compound 10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic molecule with potential biological activities relevant to medicinal chemistry. This article reviews the synthesis, biological evaluations, and the mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include nucleophilic substitutions and cyclization reactions to form the tricyclic core structure. Key steps in the synthesis may include:
- Nucleophilic Substitution : Introduction of the ethylphenyl group.
- Cyclization : Formation of the tricyclic structure via intramolecular reactions.
- Methoxylation : Incorporation of the methoxy group under controlled conditions.
Biological Activity
Recent studies have indicated that compounds within this structural class exhibit a range of biological activities including anti-cancer properties, enzyme inhibition, and potential antiviral effects.
Antitumor Activity
A significant aspect of the biological activity of this compound is its potential as an antitumor agent. It has been shown to inhibit cell growth in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| L1210 (Leukemia) | 3.8 | Inhibition of dihydrofolate reductase (DHFR) |
| A549 (Lung) | 4.5 | Disruption of tubulin polymerization |
These results suggest that the compound may act through multiple pathways to exert its cytotoxic effects.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes critical for cancer cell survival:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis; inhibition leads to reduced proliferation in cancer cells.
- Tubulin Polymerization : The compound's ability to disrupt tubulin assembly suggests a mechanism similar to other known anticancer agents that target microtubules.
Case Studies
Several case studies have highlighted the biological activity of similar compounds within this chemical class:
- Study on Antitumor Efficacy : A study demonstrated that derivatives with similar structures showed enhanced antitumor activity in vivo when administered in combination with traditional chemotherapeutics, suggesting a synergistic effect.
- Mechanistic Insights : Research indicated that compounds targeting tubulin polymerization could selectively induce apoptosis in tumor cells while sparing normal cells, presenting a promising therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
